Home > Products > Building Blocks P4421 > 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine
3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine - 1422442-81-6

3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine

Catalog Number: EVT-1691949
CAS Number: 1422442-81-6
Molecular Formula: C11H7IN4
Molecular Weight: 322.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban)

Compound Description: Apixaban is a potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. It is used for the prevention and treatment of thromboembolic disorders.

3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles

Compound Description: This series of compounds was synthesized using a magnetically separable graphene oxide anchored sulfonic acid catalyst. Their specific biological activities are not discussed in the provided abstract.

4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamides

Compound Description: This series of compounds was investigated for their antibacterial and antioxidant properties. Some compounds in this series exhibited excellent activity against both Gram-positive and Gram-negative bacterial strains.

1-(5-(4-(3-hydroxy-3-methylbutyl)-1H-1,2,3-triazol-1-yl)-4-(isopropylamino)pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (BMS-986236)

Compound Description: BMS-986236 is a potent kinase inhibitor. A scalable synthetic route was developed for this compound, focusing on safety and efficiency.

3-{5-[(6-amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965)

Compound Description: MK-4965 is a potent, orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI). It exhibits improved potency against key mutant viruses.

4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide (16d)

Compound Description: Compound 16d is a close analog of TAS-116 (16e), a selective inhibitor of HSP90α and HSP90β. It exhibits oral bioavailability and potent antitumor activity in a xenograft mouse model.

5,6-Dimethyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine

Compound Description: The crystal structure of this compound, characterized by N—H⋯N hydrogen bonds and C—H⋯π interactions, has been reported.

5-Cyclopropyl-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-4-ylamine (BAY 41-2272)

Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) stimulator that induces vasorelaxation in various blood vessels. It exerts its effects through both cGMP-dependent and -independent mechanisms. [, , ]

3-(5′-Hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1)

Compound Description: YC-1 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) stimulator that acts as a vasodilator, similar to BAY 41-2272. It exhibits synergistic effects with NO donors.

3-(substituted)-4,5,6,7-tetrahydro-6-(substituted)-1H-pyrazolo[3,4-c]pyridine derivatives

Compound Description: This series of compounds was designed and synthesized as potential anticancer agents. Some compounds showed promising antiproliferative activity against lung, cervical, breast, and prostate cancer cell lines and exhibited inhibitory activity against several kinases. [, ]

1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo[3,4-b]pyrazine (PF470)

Compound Description: PF470 is a highly potent, selective, and orally bioavailable metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator (NAM). Despite showing efficacy in preclinical models of Parkinson's disease, its clinical development was halted due to potential immune-mediated hypersensitivity concerns.

3-(1H-Benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines

Compound Description: This family of compounds, including organometallic ruthenium (II) and osmium (II) complexes, are potential cyclin-dependent kinase (Cdk) inhibitors with anticancer properties.

3,4,6-Trimethyl-1-phenyl-5-(thiophen-3-yl)-1H-pyrazolo[3,4-b]pyridine

Compound Description: The crystal structure of this compound has been determined, revealing a slightly bowed pyrazolo[3,4-b]pyridine unit and the presence of C—H⋯π(ring) interactions in the crystal packing.

Methyl {4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}carbamate

Compound Description: This compound has been investigated for its pharmaceutical activity and processes for its preparation and purification have been developed, including the use of novel solvates. [, , , ]

3-iodo-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine (3-IPP)

Compound Description: 3-IPP was successfully radioiodinated with iodine-125 via an isotopic exchange reaction, providing a valuable tool for research.

5-Acyl-1H-pyrazolo[3,4-b]pyridines

Compound Description: This class of compounds was synthesized via a novel iodine-promoted [1 + 3 + 2] cleavage cyclization reaction using aryl methyl ketones as C1 synthons.

4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine derivatives

Compound Description: This series of compounds was designed as potential dual PI3K/mTOR inhibitors, based on the structures of Sapanisertib and Dactolisib. Molecular docking and in silico analysis suggested promising antiproliferative activity.

6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-amines

Compound Description: This class of compounds was synthesized and evaluated for their anti-Alzheimer and anti-COX-2 activities. They serve as a starting point for the development of various pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives.

Bis-[1-N,7-N, pyrazolo tetraethoxyphthalimido{-4-(3,5-Dimethyl-4-(spiro-3-methylpyazolo)-1,7-dihydro-1H-dipyrazolo[3,4-b;4',3'-e]pyridin-8-yl)}]p-disubstituted phenyl compounds

Compound Description: This series of compounds was computationally evaluated for their potential as SGK1 inhibitors. Molecular docking and dynamic simulations suggested they could be promising leads for treating diseases like cancer.

N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides

Compound Description: This series represents the first class of highly selective ZAK inhibitors. These compounds show potential for treating cardiac hypertrophy.

C-glycosides of heterocycles containing the pyrimidin-2-amine or the 1H-pyrazolo[3,4-b]pyridine moiety

Compound Description: These compounds were synthesized and found to exhibit anticancer activities against human leukemia and prostate cancer cell lines.

Overview

3-Iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the pyrazolo[3,4-c]pyridine family, which is recognized for its diverse biological activities. This compound features a pyrazole ring fused with a pyridine moiety, making it a subject of interest in medicinal chemistry and drug discovery. The presence of the iodine atom and the pyridine substituent enhances its potential for further functionalization, which is crucial for developing new therapeutic agents.

Source and Classification

This compound can be synthesized from various precursors, often involving halogenation reactions to introduce iodine into the pyrazolo[3,4-c]pyridine framework. The classification of this compound falls under heterocyclic compounds, specifically those containing both pyrazole and pyridine rings. These types of compounds are often explored for their pharmacological properties, including anti-inflammatory and anticancer activities.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine can be achieved through several methodologies:

  1. Halogenation: The introduction of iodine can be accomplished via electrophilic iodination of 5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine using iodine or iodinating agents under controlled conditions. This method ensures selective substitution at the desired position on the pyrazole ring.
  2. Suzuki–Miyaura Cross-Coupling: This reaction can be employed to couple aryl boronic acids with halogenated pyrazolo[3,4-c]pyridines, allowing for the introduction of various aryl groups at the C-3 position. Conditions typically involve palladium catalysts and bases such as potassium carbonate in a solvent mixture of dioxane and water.
  3. Aminocarbonylation: Utilizing carbon monoxide generated in situ, this method allows for the introduction of carboxamide groups into the structure, enhancing its pharmacological profile.

The synthesis often involves optimization steps to improve yields and selectivity, as well as purification techniques such as recrystallization or chromatography to isolate the final product effectively .

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine consists of a pyrazole ring fused with a pyridine ring and an iodine substituent at the C-3 position. The molecular formula is C10H8N4IC_{10}H_{8}N_{4}I, with a molar mass of approximately 292.1 g/mol.

Key structural features include:

  • Pyrazole Ring: A five-membered ring containing two nitrogen atoms.
  • Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom.
  • Iodine Substituent: Enhances electrophilicity and potential reactivity towards nucleophiles.

Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide insights into the compound's functional groups and structural integrity .

Chemical Reactions Analysis

Reactions and Technical Details

The reactivity of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine is characterized by several key reactions:

  1. Nucleophilic Substitution: The iodine atom serves as a good leaving group, facilitating nucleophilic substitution reactions at the C-3 position. This property is exploited in various synthetic pathways to introduce functional groups such as amines or alcohols.
  2. Cross-Coupling Reactions: The compound can undergo palladium-catalyzed cross-coupling reactions with aryl boronic acids or other nucleophiles to form biaryl compounds, which are valuable in medicinal chemistry.
  3. Functionalization at the Pyridine Ring: The pyridine nitrogen can participate in coordination chemistry or serve as a site for further substitution reactions .
Mechanism of Action

Process and Data

The mechanism of action for compounds like 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine often involves interactions with specific biological targets such as enzymes or receptors. The presence of both nitrogen atoms in the pyrazole and pyridine rings allows for hydrogen bonding and coordination with metal ions or active sites on proteins.

Research indicates that derivatives of pyrazolo[3,4-c]pyridines exhibit various pharmacological activities through mechanisms such as:

  • Inhibition of Kinases: Some derivatives act as inhibitors of protein kinases involved in cancer progression.
  • Anti-inflammatory Effects: They may modulate inflammatory pathways by interacting with specific receptors or enzymes .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine include:

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: Melting points can vary based on purity but generally fall within a specific range indicative of similar compounds.

Chemical properties include:

  • Solubility: Soluble in polar organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions .
Applications

Scientific Uses

The applications of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine are primarily found in medicinal chemistry:

  1. Drug Development: Its structure serves as a scaffold for developing new pharmaceuticals targeting various diseases including cancer and inflammatory disorders.
  2. Biological Research: Used in studies investigating enzyme inhibition and receptor interactions due to its ability to modulate biological pathways.
  3. Fragment-Based Drug Discovery: As a small molecular fragment, it plays a role in identifying lead compounds through structure-based drug design approaches .

Properties

CAS Number

1422442-81-6

Product Name

3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine

IUPAC Name

3-iodo-5-pyridin-3-yl-2H-pyrazolo[3,4-c]pyridine

Molecular Formula

C11H7IN4

Molecular Weight

322.1 g/mol

InChI

InChI=1S/C11H7IN4/c12-11-8-4-9(7-2-1-3-13-5-7)14-6-10(8)15-16-11/h1-6H,(H,15,16)

InChI Key

AGMOSIZAWVJPHB-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2=CC3=C(NN=C3C=N2)I

Canonical SMILES

C1=CC(=CN=C1)C2=CC3=C(NN=C3C=N2)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.